维生素K2

描述

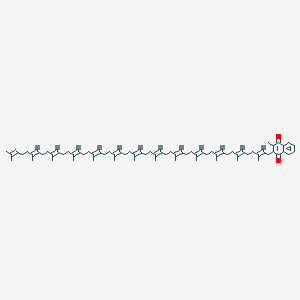

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in blood clotting and bone metabolism, and in bacterial electron transport systems. Menaquinone-13 (MK-13) is a specific form within this group, characterized by the presence of 13 isoprene units in its side chain. These compounds are derived from chorismate and involve multiple enzymes in their biosynthesis .

Synthesis Analysis

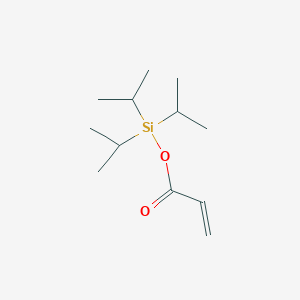

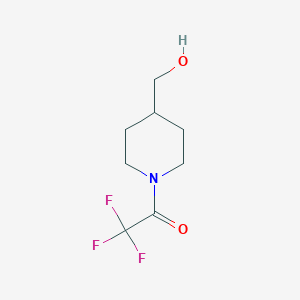

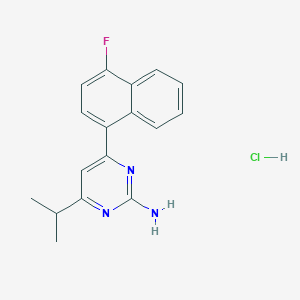

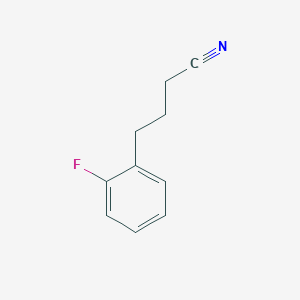

The synthesis of menaquinones, including MK-13, involves several steps and can be achieved through different synthetic strategies. These include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. The synthesis often starts with a methylnaphthoquinone unit and proceeds with the addition of isoprene units. However, the synthesis of menaquinones is challenging due to their hydrophobic nature, which complicates their solubility in water and thus their biological evaluation. To address this, truncated MK-derivatives with moderate solubility in water have been synthesized, primarily using Friedel-Crafts alkylation, although this method typically yields low amounts and a mixture of isomers .

Molecular Structure Analysis

The molecular structure of MK-13, like other menaquinones, consists of a naphthoquinone ring and a side chain composed of multiple isoprene units. The stereochemistry of intermediates in menaquinone biosynthesis is critical, as evidenced by the determination of the stereochemistry of a key intermediate in the pathway . Additionally, the conformation of these molecules can vary depending on the environment, as shown by studies on MK-2, a truncated version of menaquinones, which adopts a folded U-shape conformation in certain solvents and at membrane interfaces .

Chemical Reactions Analysis

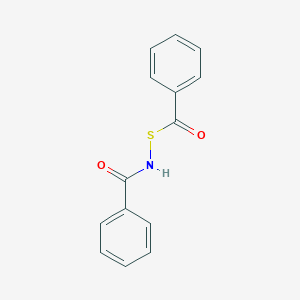

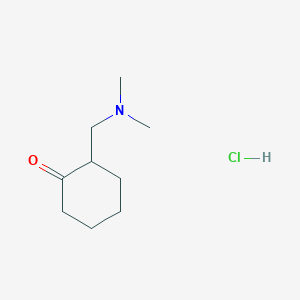

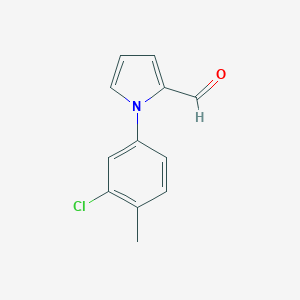

Menaquinones undergo various chemical reactions as part of their biosynthetic pathway. For instance, the first committed step in menaquinone biosynthesis is the conversion of chorismate to isochorismate, mediated by isochorismate synthase . Another enzyme, MqnA, catalyzes the dehydration of chorismate, a reaction that is suggested to proceed via a variant of the E1cb mechanism . Additionally, MenE, an acyl-CoA synthetase, is involved in the adenylation and thioesterification of o-succinylbenzoic acid during menaquinone biosynthesis, and inhibitors of this enzyme have been studied for their potential as antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the long isoprene side chains. This hydrophobicity is a key factor in their role within the bacterial electron transport chain, as they must be embedded within the lipid membrane to shuttle electrons between protein complexes. The redox potential of menaquinones can vary depending on the solvent, which may be due to both solvent effects and conformational differences of the menaquinone molecules in different environments . The biosynthesis of menaquinones does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex, indicating a separate enzymatic activity for this step .

科学研究应用

电子转移和药物发现中的作用

维生素K2,包括Menaquinone-13等变体,在微生物的电子转移途径中至关重要。已经确定它是开发针对致病菌株如幽门螺杆菌和空肠弯曲菌的药物的潜在靶点,这些菌株分别以引起胃癌和腹泻而闻名。在这些微生物中发现了一条人类所没有的另类维生素K2生物合成途径,为化疗药物的开发提供了一个有吸引力的靶点(Dairi, 2009)。

生物技术生产和健康益处

维生素K2,特别是其不同形式如Menaquinone-13,因其在减少骨质疏松症和心血管疾病方面的潜力而引起研究兴趣。已经探索了其生产的生物技术方法的进展,如发酵过程,以提高维生素K2生产的经济可行性(Berenjian et al., 2015)。

食品和制药行业中的维生素K2

维生素K2的功能和应用,包括维生素K2的变体,对食品和制药行业至关重要。正在进行的研究集中在克服微生物大规模生产维生素K2面临的挑战上,其中包括探索各种策略,如菌株诱变和基因修饰(Ren et al., 2020)。

抑制抗菌研究中的维生素K2生物合成

发现针对维生素K2生物合成的抑制剂,对于靶向病原体中的电子传输至关重要,为新的抗菌剂开辟了一个有前景的途径。针对该途径中MenA酶的化合物已经显示出对结核分枝杆菌和耐甲氧西林金黄色葡萄球菌有效的作用(Choi et al., 2016)。

肠道菌群和心脏代谢健康

肠道菌群合成的维生素K2形式与心脏代谢健康有关。研究表明,肠道菌群组成的变化可能影响维生素K2的含量,为饮食介导的改变提供了洞察,这些改变可能潜在地修改肠道维生素K2的含量(Karl et al., 2015)。

未来方向

Research into Menaquinone, including Menaquinone 13, is ongoing. Recent studies have suggested that Menaquinone could be a target for the development of new antibiotics, particularly against multidrug-resistant pathogens . Furthermore, there is growing evidence of the health benefits of Vitamin K2, suggesting that correcting a widespread Vitamin K2 deficiency could significantly improve global health .

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H112O2/c1-58(2)30-18-31-59(3)32-19-33-60(4)34-20-35-61(5)36-21-37-62(6)38-22-39-63(7)40-23-41-64(8)42-24-43-65(9)44-25-45-66(10)46-26-47-67(11)48-27-49-68(12)50-28-51-69(13)52-29-53-70(14)56-57-72-71(15)75(77)73-54-16-17-55-74(73)76(72)78/h16-17,30,32,34,36,38,40,42,44,46,48,50,52,54-56H,18-29,31,33,35,37,39,41,43,45,47,49,51,53,57H2,1-15H3/b59-32+,60-34+,61-36+,62-38+,63-40+,64-42+,65-44+,66-46+,67-48+,68-50+,69-52+,70-56+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKKEDSUIYKTM-HWRCDASFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H112O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558954 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 13 | |

CAS RN |

27123-36-0 | |

| Record name | 2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-yl]naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)